molecular formula C10H11N3O2S B11054492 ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate

ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B11054492
M. Wt: 237.28 g/mol
InChI Key: CMTKZNJZVXETQK-UHFFFAOYSA-N
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Description

Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, a triazole ring, and an ethyl acetate group Thiophene is a five-membered ring containing one sulfur atom, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The thiophene ring can be introduced through various synthetic methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a bioisostere for amides, esters, or other functional groups, potentially enhancing the compound’s binding affinity and selectivity . The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxylic acid.

    Triazole derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-5-carboxylic acid.

    Ethyl acetate derivatives: Compounds like ethyl 2-bromoacetate or ethyl 2-chloroacetate.

The uniqueness of this compound lies in its combination of the thiophene and triazole rings, which imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(4-thiophen-3-yltriazol-1-yl)acetate

InChI

InChI=1S/C10H11N3O2S/c1-2-15-10(14)6-13-5-9(11-12-13)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3

InChI Key

CMTKZNJZVXETQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CSC=C2

Origin of Product

United States

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